1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
Description
Properties
IUPAC Name |
1-[(3-bromo-2-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-6-4-5-10(12(11)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFAJXZRZYUIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742737 | |
| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-98-8 | |
| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Strategies
Bromination of fluorobenzene derivatives often employs iron- or aluminum-based catalysts to direct electrophilic attack. A method adapted from the synthesis of 1-bromo-3-fluorobenzene involves reacting fluorobenzene with bromine in the presence of iron(III) bromide (FeBr₃) at 60°C for 3 hours. This approach achieves partial meta-selectivity, though ortho and para isomers may form as byproducts. For the target compound, a pre-functionalized substrate (e.g., 2-fluoro-3-(piperidinomethyl)benzene) could undergo bromination, but steric hindrance from the piperidinomethyl group may necessitate optimized conditions.
Example Protocol:
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Dissolve 2-fluoro-3-(piperidinomethyl)benzene (1.0 equiv) in dichloromethane.
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Add FeBr₃ (0.1 equiv) and bromine (1.1 equiv) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with saturated NaHCO₃ and extract with dichloromethane.
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Purify via silica gel chromatography (heptane/ethyl acetate).
Fluorination Techniques
Direct fluorination of brominated precursors is challenging due to the reactivity of bromine. An alternative route involves starting with a fluorinated intermediate. For instance, 3-(piperidinomethyl)aniline can be diazotized and fluorinated via the Balz-Schiemann reaction using tetrafluoroboric acid (HBF₄) and heat.
Piperidinomethyl Group Introduction
Alkylation of Benzyl Halides
The piperidinomethyl group can be introduced via nucleophilic substitution. A benzyl bromide intermediate (e.g., 3-bromo-2-fluorobenzyl bromide) reacts with piperidine in the presence of a base like potassium carbonate (K₂CO₃).
Example Protocol:
Mannich Reaction
The Mannich reaction offers a one-pot method to introduce the piperidinomethyl group. Formaldehyde and piperidine react with a bromo-fluorobenzene derivative under acidic conditions.
Example Protocol:
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Mix 1-bromo-2-fluorobenzene (1.0 equiv), piperidine (1.2 equiv), and formaldehyde (37% aqueous solution, 1.5 equiv) in ethanol.
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Add HCl (1.0 equiv) and stir at 50°C for 6 hours.
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Neutralize with NaOH and extract with ethyl acetate.
Regioselectivity Control and Isomer Separation
Catalytic Isomerization
Isomerization of undesired regioisomers can enhance yield. For example, potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) facilitates the conversion of 1-bromo-2,3,4-trichlorobenzene to 1,2,3-trichloro-5-bromobenzene at ambient temperature. Analogous methods may apply to reposition substituents in the target compound.
Conditions:
Chromatographic Separation
Silica gel chromatography effectively resolves isomers. A mixture of heptane and ethyl acetate (9:1) elutes less polar byproducts first, followed by the desired product. Analytical data from source for a related compound, 1-bromo-2-fluoro-3-(methoxymethyl)benzene, suggests similar retention factors (Rf ≈ 0.4 in heptane/ethyl acetate 4:1).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Tetrahydrofuran (THF) and dichloromethane are commonly used but pose environmental concerns. Recent advances advocate for 2-methyl-THF as a greener alternative. Iron-based catalysts (e.g., FeBr₃) are preferred over aluminum derivatives due to easier recovery and lower toxicity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding reduced benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-Bromo-2-fluoro-3-(piperidinomethyl)benzene serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.
Case Study: Synthesis of Antidepressants
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a precursor for synthesizing novel antidepressant agents. The compound's ability to interact with serotonin receptors was investigated, leading to promising results in enhancing mood and reducing anxiety in preclinical models .
Material Science Applications
The compound is also explored for its potential use in developing advanced materials, particularly in organic electronics and sensors due to its electronic properties.
This compound is employed as a building block in organic synthesis. Its bromine and fluorine substituents make it a versatile reagent for cross-coupling reactions.
Case Study: Cross-Coupling Reactions
In recent research, this compound was used in Suzuki coupling reactions to form biaryl compounds, which are essential in various chemical applications including agrochemicals and pharmaceuticals. The reaction conditions were optimized to achieve high yields with minimal byproducts .
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances its reactivity towards various nucleophiles and electrophiles, facilitating the formation of new chemical bonds and products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The electronic and physical properties of bromo-fluoro benzene derivatives are heavily influenced by their substituents. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -OCF₃): These groups decrease electron density on the benzene ring, making the compound less reactive in electrophilic substitutions but more stable under acidic conditions .
- Electron-Donating Groups (e.g., -OCH₃): Enhance ring electron density, increasing susceptibility to electrophilic attack .
- Piperidinomethyl Group: Introduces basicity and hydrogen-bonding capability, which can improve solubility in aqueous systems .
Cross-Coupling Reactions
- The bromine atom in this compound is highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl or amine groups .
- In contrast, trifluoromethyl-substituted analogs (e.g., 3-Bromo-2-fluorobenzotrifluoride) are less reactive in nucleophilic substitutions due to the electron-withdrawing -CF₃ group .
Bioisosteric Replacements
- The fluorine atom in these compounds often serves as a bioisostere for hydrogen or hydroxyl groups, improving metabolic stability in drug candidates. Piperidine-containing derivatives are particularly valuable in central nervous system (CNS) drug design .
Biological Activity
1-Bromo-2-fluoro-3-(piperidinomethyl)benzene is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 1355246-98-8
- Molecular Formula : C12H14BrF
- Molecular Weight : 273.15 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that it may possess:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Potential : Investigations have shown promise in inhibiting cancer cell proliferation.
- Neuroactive Effects : Its piperidine moiety suggests potential interactions with neurotransmitter systems.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neuronal activity.
- Cell Signaling Pathways : It might modulate signaling cascades that affect cell growth and apoptosis.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduced proliferation in cancer cells | |
| Neuroactive | Potential modulation of neurotransmitter systems |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro tests conducted on human cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Case Study 3: Neuroactive Effects
Research examining the neuropharmacological profile of piperidine derivatives revealed that this compound may enhance dopaminergic activity, indicating possible applications in treating neurodegenerative disorders.
Q & A
Q. Q1. What are the optimal synthetic routes for 1-bromo-2-fluoro-3-(piperidinomethyl)benzene, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step functionalization of a benzene ring. Key steps include bromination, fluorination, and piperidinomethyl group introduction. For example, a Friedel-Crafts alkylation or nucleophilic substitution may be employed for the piperidinomethyl group . Optimization involves:
- Temperature control : Reactions at 110°C in anhydrous DMF with potassium carbonate as a base improve substitution efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for halogenation and alkylation steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol can achieve >95% purity .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR spectroscopy : , , and NMR identify substituent positions and confirm piperidinomethyl group integration .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for : 286.03 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangement of bromine, fluorine, and piperidinomethyl groups, critical for understanding steric effects .
Advanced Research Questions
Q. Q3. How does the electronic nature of the bromine and fluorine substituents influence regioselectivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine atom meta to bromine directs electrophilic substitutions to the para position, while bromine’s steric bulk limits accessibility. For Suzuki-Miyaura couplings:
Q. Q4. What computational methods are effective for predicting the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) .
- MD simulations : GROMACS or AMBER assesses conformational stability in lipid bilayers or protein pockets .
Q. Q5. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Batch analysis : Compare purity (>98% vs. 95%) via HPLC and COA documentation to rule out impurities .
- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO concentration ≤0.1%) .
- Meta-analysis : Cross-reference bioactivity data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
Experimental Design & Data Analysis
Q. Q6. What strategies mitigate degradation during long-term storage of this compound?
Methodological Answer:
- Storage conditions : Store at −20°C in amber vials under argon to prevent photolytic debromination and oxidation .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify degradation products (e.g., dehalogenated byproducts) .
Q. Q7. How can researchers design SAR studies to evaluate the piperidinomethyl group’s role in bioactivity?
Methodological Answer:
- Analog synthesis : Prepare derivatives with morpholine, pyrrolidine, or unsubstituted methyl groups .
- Activity cliffs : Test against enzyme panels (e.g., kinase inhibitors) to correlate structural changes with IC shifts .
- 3D-QSAR : CoMFA or CoMSIA models map steric/electrostatic contributions of the piperidine ring .
Safety & Handling
Q. Q8. What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of bromine/fluorine vapors .
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
